2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3IN It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It is known that trifluoromethylpyridines can improve drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethylpyridines are used in the synthesis of aminopyridines through amination reactions . They also act as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Pharmacokinetics
The molecular formula of the compound is chclfin, with an average mass of 307440 Da and a monoisotopic mass of 306887238 Da .
Result of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It is known that the compound is light sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . It should also be protected from exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems helps in monitoring and controlling reaction parameters, ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: Similar in structure but with different positioning of the iodine atom.
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
4-Chloro-2-(trifluoromethyl)pyridine: Another derivative with chlorine and trifluoromethyl groups but without iodine.
Uniqueness
The combination of chlorine, iodine, and trifluoromethyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-iodo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFHWJPAKXBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670638 | |
Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-09-3 | |
Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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